2-((4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-butylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-butylphenyl)acetamide is a useful research compound. Its molecular formula is C20H22ClN5OS and its molecular weight is 415.94. The purity is usually 95%.
BenchChem offers high-quality 2-((4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-butylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-butylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Enzyme Inhibition
Research on derivatives of 1,2,4-triazole, a core structure related to the chemical , has shown potential in enzyme inhibition, particularly against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are critical in the breakdown of acetylcholine, a neurotransmitter involved in muscle activation and memory. Compounds derived from 1,2,4-triazole have demonstrated moderate to potent inhibitory activities against AChE and BChE, suggesting potential applications in treating conditions like Alzheimer's disease where enzyme inhibition may be beneficial (Riaz et al., 2020).
Antitumor Activity
Another research area for derivatives of this compound focuses on antitumor activities. Studies involving new derivatives bearing different heterocyclic rings have shown considerable anticancer activity against various cancer cell lines. This research points to the potential of these compounds in developing new anticancer therapies, highlighting the broad spectrum of biological activities that 1,2,4-triazole derivatives can exhibit (Yurttaş et al., 2015).
Antimicrobial Activity
Compounds with a 1,2,4-triazole structure have also been synthesized and tested for antimicrobial activity against different microorganisms. The structural modifications and synthesis of novel thiazolidinone and acetidinone derivatives, for example, have shown promising results in combating microbial infections. This suggests that certain modifications to the 1,2,4-triazole core can enhance antimicrobial efficacy, offering pathways for the development of new antibiotics or antiseptic agents (Mistry et al., 2009).
properties
IUPAC Name |
2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-butylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN5OS/c1-2-3-4-14-5-11-17(12-6-14)23-18(27)13-28-20-25-24-19(26(20)22)15-7-9-16(21)10-8-15/h5-12H,2-4,13,22H2,1H3,(H,23,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMGQVUYWXOOHAM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN5OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.